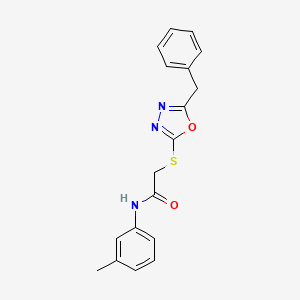

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H17N3O2S. The synthesis typically involves the reaction of 5-benzyl-1,3,4-oxadiazole with m-tolylacetamide in the presence of appropriate reagents to facilitate the formation of the thioether linkage .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of 1,3,4-oxadiazole possess broad-spectrum antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Recent findings suggest that this compound may have potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study revealed that similar oxadiazole derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .

Neuroprotective Effects

Compounds with oxadiazole structures have also been investigated for neuroprotective properties. In models of Alzheimer's disease, these compounds demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive functions. The dual inhibition of AChE and butyrylcholinesterase (BChE) was noted as a beneficial characteristic for potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling in the brain.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, preventing proliferation and promoting apoptosis.

- Oxidative Stress Reduction : Some studies suggest that oxadiazole derivatives can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.

Case Studies

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. In vitro studies have shown that it can be particularly effective against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide has been investigated through various assays. For instance:

- Cytotoxicity Assays : These assays have revealed significant cytotoxic effects on cancer cell lines such as glioblastoma and breast cancer cells.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by damaging DNA and disrupting cell cycle progression.

Antitubercular Activity

The compound has shown promise in the fight against tuberculosis. In vitro studies have assessed its effectiveness against Mycobacterium tuberculosis, revealing a capacity to inhibit bacterial growth. Further investigations into its mechanism suggest it may target specific mycobacterial enzymes critical for survival.

Case Studies and Research Findings

- Study on Antimicrobial Properties :

- Evaluation of Anticancer Effects :

- Antitubercular Activity Assessment :

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide, and how are reaction conditions tailored for high yields?

- Answer : The synthesis typically involves multi-step reactions starting with benzyl-substituted oxadiazole precursors. Key steps include nucleophilic substitution of thioacetamide groups and coupling with m-tolylamine. Optimization involves solvent selection (e.g., DMF or DMSO), base choice (e.g., triethylamine), and temperature control (60–100°C). For example, refluxing in DMF with NaH as a base achieves ~75% yield for analogous oxadiazole derivatives . Purification via recrystallization (ethanol or dioxane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and thioacetamide linkage (δ 3.8–4.1 ppm for CH₂-S). Infrared (IR) spectroscopy identifies C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 395.12) .

Q. How do reaction solvents influence the purity and yield of intermediates during synthesis?

- Answer : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while ethanol or dioxane improves recrystallization efficiency. For instance, switching from THF to DMF increases yields by 20% in thioacetamide coupling steps .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer potential of this compound?

- Answer : Modifications on the oxadiazole ring (e.g., electron-withdrawing groups) enhance cytotoxicity. For example, replacing benzyl with 4-nitrobenzyl increases IC₅₀ against MCF-7 cells from 12.5 μM to 7.8 μM. The m-tolyl group optimizes lipophilicity (logP ~3.2), balancing membrane permeability and solubility .

Q. How can computational modeling predict the compound’s pharmacokinetic and electronic properties?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Molecular docking (AutoDock Vina) shows strong binding to EGFR (ΔG = −9.8 kcal/mol), correlating with experimental IC₅₀ values . ADMET predictions (SwissADME) suggest moderate bioavailability (TPSA = 85 Ų) and CYP3A4 metabolism .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Answer : Discrepancies in antimicrobial activity (e.g., MIC = 8 μg/mL in S. aureus vs. 32 μg/mL in E. coli) may arise from membrane permeability differences. Use standardized protocols (CLSI guidelines) and orthogonal assays (time-kill curves) to validate results. Adjusting assay media (e.g., cation-adjusted Mueller-Hinton broth) reduces variability .

Q. How are impurities and by-products characterized during large-scale synthesis?

Properties

Molecular Formula |

C18H17N3O2S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C18H17N3O2S/c1-13-6-5-9-15(10-13)19-16(22)12-24-18-21-20-17(23-18)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |

InChI Key |

GWVDOPHTEFABPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.